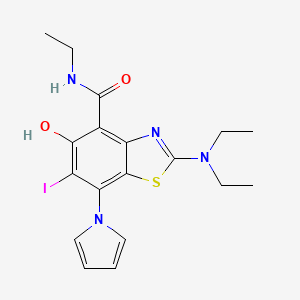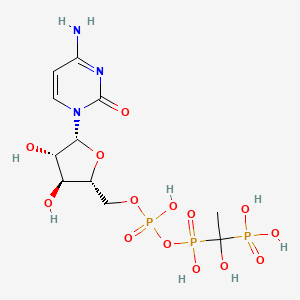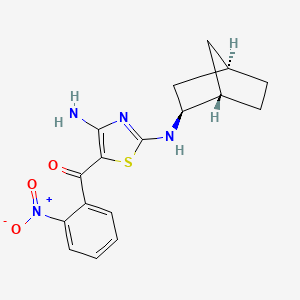
GPR120-IN-1
Übersicht
Beschreibung
Esoxybutyninchlorid ist ein synthetisches tertiäres Amin-Antimuskarinikum, das hauptsächlich zur Behandlung des überaktiven Blasensyndroms eingesetzt wird. Es wirkt, indem es die muskarinische Wirkung von Acetylcholin auf die glatte Muskulatur hemmt, wodurch die Blase entspannt wird und der Harndrang verhindert wird . Diese Verbindung wird aufgrund ihres gut untersuchten Nebenwirkungsprofils, ihrer breiten Anwendbarkeit und ihrer anhaltenden Wirksamkeit über lange Zeiträume hinweg weithin als Erstlinientherapie bei überaktiver Blase angesehen .
Wirkmechanismus
Target of Action
The primary target of GPR120-IN-1 is the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4) . GPR120 is predominantly expressed in the intestines, adipose tissue, and certain immune cells . It plays a critical role in the regulation of adipogenesis, inflammation, glucose uptake, and insulin resistance .
Mode of Action
Upon ligand binding, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor/regulatory protein complex . The internalized β-arrestin-2 binds to TAB1 and inhibits its binding to TAK1, which results in the inhibition of its activity . This interaction between this compound and its target GPR120 triggers a series of intracellular signaling pathways, including the inhibition of cyclic AMP (cAMP) production and the activation of the mitogen-activated protein kinase (MAPK) pathway .
Biochemical Pathways
The activation of GPR120 by this compound influences several biochemical pathways. It enhances glucose uptake in adipocytes and muscle cells, thereby improving insulin sensitivity . Additionally, it regulates inflammation in immune cells, such as macrophages, shifting these cells from a pro-inflammatory state to an anti-inflammatory state . This modulation of insulin sensitivity and inflammation is particularly relevant in the context of obesity and type 2 diabetes, where chronic inflammation is a key pathological feature .
Pharmacokinetics
The therapeutic potential of gpr120 agonists, including this compound, has been recognized
Result of Action
The activation of GPR120 by this compound has several molecular and cellular effects. It reduces energy efficiency and the expression of inflammatory genes in the hypothalamus . It also alleviates epileptic activity, reduces neuronal death after status epilepticus (SE), and downregulates the expression of IL-1β, IL-6, IL-18, and pyrin domain-containing protein 3 (NLRP3) inflammasome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the consumption of large amounts of dietary fats can contribute to the development of obesity and metabolic disorders . The activation of GPR120 and GPR40 in the hypothalamus results in better metabolic outcomes than the isolated activation of either receptor alone
Biochemische Analyse
Biochemical Properties
GPR120-IN-1 is associated with GPR120, a receptor that plays a crucial role in mediating the beneficial effects of free fatty acids . GPR120 is a receptor for unsaturated long-chain FFAs . It is involved in the regulation of adipogenesis, inflammation, glucose uptake, and insulin resistance .
Cellular Effects
This compound, through its interaction with GPR120, has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . GPR120 is primarily present in microglia, whereas GPR40 is expressed in neurons .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GPR120. GPR120 could couple to several transducers (Gq, Gi, Gs, and β-arrestins) to mediate different downstream signalings . GPR120-Gq/11 binding stimulates PI3K/Akt/GLUT4 signaling pathways and leads to the translocation of GLUT4 to the plasma membrane, thereby enhancing glucose intake .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. For instance, GPR120 was increased in both the hippocampus and cortex in the KA-induced model with temporal lobe epilepsy (TLE), and both were most highly expressed at 7 days after KA injection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, treatment with the PPARγ agonist rosiglitazone (a thiazolidinedione, TZD) in combination with the GPR120 agonist compound A synergistically improves glucose tolerance and insulin sensitivity .
Metabolic Pathways
This compound is involved in several metabolic pathways. GPR120 is a sensor for long-chain fatty acids including omega-3 polyunsaturated fatty acids (n-3 PUFAs) known for beneficial effects on inflammation, metabolism, and mood .
Transport and Distribution
This compound is transported and distributed within cells and tissues. GPR120 is enriched in murine and human microglia .
Subcellular Localization
The subcellular localization of this compound is associated with its interaction with GPR120. GPR120 is a membrane protein and is primarily present in microglia .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Esoxybutyninchlorid umfasst mehrere Schritte, beginnend mit der Herstellung von (S)-2-Cyclohexyl-2-hydroxy-2-phenylessigsäure, einem wichtigen Zwischenprodukt . Dieses Zwischenprodukt wird dann unter bestimmten Reaktionsbedingungen mit 4-(Diethylamino)-2-butinylchlorid verestert, um Esoxybutyninchlorid zu erhalten . Die Reaktion erfordert typischerweise wasserfreie Bedingungen und ein geeignetes Lösungsmittel wie Dichlormethan .
Industrielle Produktionsverfahren
Die industrielle Produktion von Esoxybutyninchlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsmethoden, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt . Der Produktionsprozess ist auf hohe Ausbeute und minimale Umweltbelastung optimiert .
Chemische Reaktionsanalyse
Arten von Reaktionen
Esoxybutyninchlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von N-Oxid-Derivaten führen.
Reduktion: Reduktionsreaktionen können Esoxybutyninchlorid in sein entsprechendes Amin umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können das Chloridion durch andere Nucleophile ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Natriumazid oder Kaliumcyanid können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Oxidation: N-Oxid-Derivate.
Reduktion: Entsprechendes Amin.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Analyse Chemischer Reaktionen
Types of Reactions
Esoxybutynin chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert esoxybutynin chloride to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Esoxybutyninchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zu Antimuskarinika verwendet.
Biologie: Untersucht auf seine Auswirkungen auf glatte Muskelzellen und Neurotransmitterwege.
Industrie: Wird bei der Entwicklung von transdermalen Verabreichungssystemen und Retardformulierungen verwendet.
Wirkmechanismus
Esoxybutyninchlorid wirkt, indem es die muskarinische Wirkung von Acetylcholin auf die glatte Muskulatur hemmt, wobei es speziell die M3-Rezeptoren in der Blase angreift . Diese Hemmung reduziert die Detrusormuskulatur Aktivität, wodurch die Blase entspannt wird und unwillkürliche Kontraktionen verhindert werden . Der aktive Metabolit, N-Desethyloxybutynin, trägt ebenfalls zu seiner therapeutischen Wirkung bei .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tolterodin: Ein weiteres Antimuskarinikum, das zur Behandlung der überaktiven Blase eingesetzt wird.
Darifenacin: Zielt selektiv auf M3-Rezeptoren, ähnlich wie Esoxybutyninchlorid.
Solifenacin: Wird ebenfalls zur Behandlung der überaktiven Blase eingesetzt, hat aber ein anderes Nebenwirkungsprofil.
Einzigartigkeit
Esoxybutyninchlorid ist einzigartig in seinem gut untersuchten Nebenwirkungsprofil und seiner breiten Anwendbarkeit. Es wird aufgrund seiner Wirksamkeit und Sicherheit bei Langzeitanwendung häufig gegenüber anderen Antimuskarinika bevorzugt .
Eigenschaften
IUPAC Name |
2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClF3NO3/c20-15-2-1-14(27-19(21,22)23)12-16(15)24-9-7-18(8-10-24)5-3-13(4-6-18)11-17(25)26/h1-2,12-13H,3-11H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVPELCYCESAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)CCN(CC2)C3=C(C=CC(=C3)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of GPR120 activation in the context of metabolic disorders?
A1: GPR120, primarily found in the gastrointestinal tract, plays a crucial role in nutrient sensing and energy homeostasis. [] Research suggests that its activation can stimulate the release of incretins like GLP-1. [] GLP-1 is known to increase insulin secretion and suppress appetite, making GPR120 a potential target for developing therapies for type 2 diabetes and obesity. []
Q2: Can you elaborate on the mechanism by which certain compounds activate GPR120 and their downstream effects?
A2: Compounds like teadenol A, a polyphenol found in fermented tea, can act as ligands for GPR120. [] Upon binding, they initiate a signaling cascade that leads to the phosphorylation of Erk1/2 and an increase in intracellular Ca2+ concentration. [] This activation ultimately results in enhanced GLP-1 secretion from intestinal endocrine cells like STC-1 cells. []
Q3: How do variations in the structure of GPR120 agonists impact their activity?
A3: Studies on porcine GPR120 (pGPR120) have shown that different spliced variants of the receptor exhibit varying responses to agonists. [] For instance, while the wild-type pGPR120 is activated by both the synthetic agonist TUG-891 and polyunsaturated fatty acids (PUFAs), a specific 310-amino acid isoform does not show significant activation. [] This highlights the importance of understanding the structural nuances of both the receptor and the agonist for achieving desired therapeutic outcomes.
Q4: What are the implications of oxidative stress on GPR120 signaling and how can this be modulated?
A4: Research indicates that oxidative stress, often elevated in conditions like myocardial infarction, can negatively impact connexin43, a protein involved in cell signaling. [] Interestingly, icosapent ethyl, a purified eicosapentaenoic acid, has been shown to attenuate these effects by increasing GPR120 expression and subsequently enhancing connexin43 phosphorylation via a GPR120-dependent antioxidant pathway. [] This suggests that targeting GPR120 could offer protective benefits in conditions associated with oxidative stress.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)






